
Calcium trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium trichloroacetate is a chemical compound with the formula Ca(CCl₃COO)₂. It is a calcium salt of trichloroacetic acid, which is a derivative of acetic acid where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its strong acidity and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium trichloroacetate can be synthesized by reacting trichloroacetic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of trichloroacetic acid in water.
- Addition of calcium hydroxide or calcium carbonate to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The resulting product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and calcium hydroxide.
Decomposition: At elevated temperatures, it decomposes to produce calcium chloride, carbon dioxide, and chloroform.
Substitution: It can participate in substitution reactions where the trichloroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and mild heating.
Decomposition: High temperatures (above 200°C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and calcium hydroxide.
Decomposition: Calcium chloride, carbon dioxide, and chloroform.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Calcium trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving calcium signaling pathways and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin treatments.
Industry: Utilized in the production of herbicides and as a chemical intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of calcium trichloroacetate involves its strong acidity and ability to donate calcium ions. In biological systems, it can affect calcium signaling pathways by altering the concentration of calcium ions, which are crucial for various cellular processes. The trichloroacetate moiety can also interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium trichloroacetate: Similar in structure but with sodium instead of calcium.
Trichloroacetic acid: The parent acid of calcium trichloroacetate.
Dichloroacetic acid: A related compound with two chlorine atoms instead of three.
Uniqueness
This compound is unique due to its combination of strong acidity and calcium ion donation. This dual functionality makes it useful in applications where both properties are required, such as in certain catalytic processes and biological studies.
Eigenschaften
CAS-Nummer |
21348-16-3 |
|---|---|
Molekularformel |
C4CaCl6O4 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
calcium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
PAFYVDNYOJAWDX-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


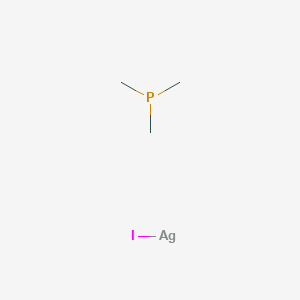

![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
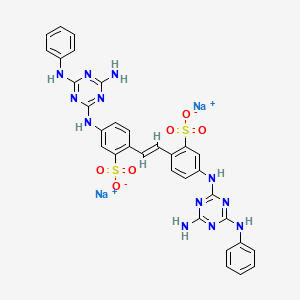
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
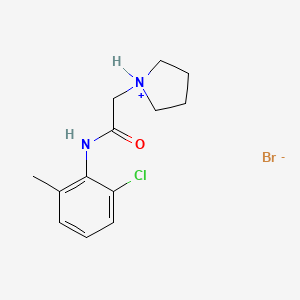
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

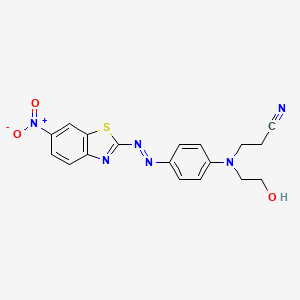

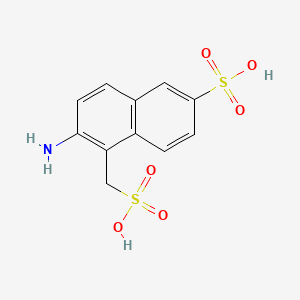
![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
